molecular formula C11H12O3 B13533889 5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine

5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13533889
M. Wt: 192.21 g/mol
InChI Key: QKITVRXBSZFIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a methoxy group at the 5th position and a vinyl group at the 7th position on the benzodioxine ring. The structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the following steps:

    Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring. This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Introduction of the Vinyl Group: The vinyl group can be introduced through a vinylation reaction, which may involve the use of vinyl halides and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzodioxines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The methoxy and vinyl groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxine: Lacks the methoxy and vinyl groups, making it less reactive.

    5-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the vinyl group, affecting its chemical properties.

    7-Vinyl-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the methoxy group, altering its reactivity.

Uniqueness

The presence of both the methoxy and vinyl groups in 5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups contribute to its distinct properties and make it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

7-ethenyl-5-methoxy-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C11H12O3/c1-3-8-6-9(12-2)11-10(7-8)13-4-5-14-11/h3,6-7H,1,4-5H2,2H3

InChI Key

QKITVRXBSZFIRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C=C

Origin of Product

United States

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